NPY (human, rat)

Receptor pharmacology Neuropeptide Y family Binding affinity

Neuropeptide Y (NPY) (human, rat) is the sole endogenous 36-amino acid pan-agonist for Y1, Y2, and Y5 receptors, making it irreplaceable for translational research on appetite, vasoconstriction, and neuroprotection. Its 100% sequence identity across human and rat ensures direct cross-species data extrapolation. Unlike selective fragments (e.g., NPY(3-36) or [Pro34]NPY) or weak Y4 agonists (PP), only full-length NPY (1-36) activates all three receptors with nanomolar affinity (pKi: Y1 7.7, Y2 9.2, Y5 8.0). Procure the definitive multi-receptor agonist for accurate physiological modeling.

Molecular Formula C189H285N55O57S
Molecular Weight 4271.74
CAS No. 90880-35-6
Cat. No. B612352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNPY (human, rat)
CAS90880-35-6
SynonymsNPY (human, rat)
Molecular FormulaC189H285N55O57S
Molecular Weight4271.74
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neuropeptide Y (NPY) (Human, Rat) CAS 90880-35-6: Procurement-Grade 36-Amino Acid Peptide for Y1, Y2, and Y5 Receptor Studies


Neuropeptide Y (NPY) (human, rat) is a 36-amino acid, C-terminally amidated peptide of the pancreatic polypeptide (PP) family [1]. It functions as a potent agonist for the G-protein coupled receptors Y1, Y2, and Y5, with a receptor affinity profile (pKi values) of 7.7 (Y1, rat), 9.2 (Y2, human), and 8.0 (Y5, human) as cataloged by authoritative pharmacology databases [2]. Endogenous NPY is a key neuromodulator regulating appetite, vasoconstriction, and neurotransmission, and its human and rat sequences are identical, making this peptide a universal tool for cross-species translational research .

Why NPY (Human, Rat) Cannot Be Replaced by PYY, PP, or Truncated Analogs in Y1/Y2/Y5 Co-Activation Assays


The NPY receptor family exhibits distinct ligand selectivity, rendering generic substitution impossible without altering experimental outcomes. While Peptide YY (PYY) shares ~70% sequence homology with NPY, its receptor activation profile is not identical; for example, native PYY(1-36) shows comparable affinity but its truncated metabolite PYY(3-36) becomes a selective Y2 agonist, losing the multi-receptor activation characteristic of NPY [1]. Pancreatic Polypeptide (PP) is an even poorer substitute, as it acts primarily as a high-affinity Y4 receptor agonist (Ki = 0.023 nM) but binds weakly to Y1, Y2, and Y5 receptors, making it unsuitable for studies requiring pan-Y receptor activation [2]. Similarly, common NPY fragments like NPY(3-36) are highly selective for the Y2 receptor (Ki = 0.41 nM) and fail to activate Y1 receptors even at micromolar concentrations, which precludes their use in experiments designed to interrogate the full endogenous function of NPY . Therefore, the native NPY (1-36) peptide remains the only ligand capable of simultaneously engaging Y1, Y2, and Y5 receptors with nanomolar affinity.

Quantitative Differentiation Guide: NPY (Human, Rat) vs. PYY, PP, and Selective Analogs


NPY's Broad-Spectrum Y1, Y2, and Y5 Affinity Contrasts with PP's Exclusive Y4 Binding Profile

In direct binding studies on cloned human receptors, NPY (human, rat) demonstrates broad nanomolar affinity for the Y1, Y2, and Y5 subtypes, a profile that is fundamentally distinct from that of Pancreatic Polypeptide (PP) [1]. While PP is an exceptionally potent agonist for the Y4 receptor (Ki = 0.023 nM), it exhibits negligible binding to Y1 and Y2 receptors and significantly reduced affinity for Y5 (Ki = 12 nM) [2].

Receptor pharmacology Neuropeptide Y family Binding affinity

Receptor Subtype Selectivity: NPY (3-36) is a Y2-Selective Fragment, Not a Full NPY Surrogate

NPY(3-36), an endogenous metabolite, is often erroneously considered a general NPY agonist. However, binding data clearly demonstrate that NPY(3-36) is a highly selective Y2 receptor agonist (Ki = 0.41 nM) and fails to bind to the Y1 receptor at concentrations up to 1 µM, whereas the full-length NPY (1-36) peptide binds with high affinity to Y1, Y2, and Y5 receptors .

Receptor selectivity Y2 receptor Peptide fragments

Comparative Y2 Affinity: NPY (1-36) vs. NPY(22-36) Fragment Shows Marked Species Selectivity

The C-terminal fragment NPY(22-36) demonstrates striking species-dependent affinity for the Y2 receptor, which is a key differentiator from the native, full-length NPY peptide [1]. This highlights the risk of using truncated analogs as a proxy for native NPY in cross-species studies.

Y2 receptor Species selectivity Binding affinity

Optimal Research and Procurement Scenarios for NPY (Human, Rat) CAS 90880-35-6


In Vivo Studies of Hypothalamic Feeding Circuits Requiring Concurrent Y1 and Y5 Activation

Studies investigating the orexigenic effects of NPY require the simultaneous activation of Y1 and Y5 receptors in the hypothalamus. NPY (1-36) is the only endogenous ligand that can activate both receptors with high potency. Using a selective agonist like [Leu31,Pro34]NPY or a Y2-selective fragment like NPY(3-36) would fail to recapitulate the full physiological response, as they lack the multi-receptor engagement of the native peptide [1]. Procurement of full-length NPY is therefore essential for accurately modeling NPY-induced hyperphagia.

Functional Assays in Cell Lines Co-Expressing Y1 and Y2 Receptors (e.g., SK-N-MC)

Human neuroblastoma SK-N-MC cells endogenously express both Y1 and Y2 receptors [2]. When assessing NPY-mediated signaling in this system, the use of NPY (1-36) is mandatory. Substituting with a Y1-selective analog like [Pro34]NPY will underestimate the contribution of Y2-mediated pathways, while a Y2-selective analog like NPY(3-36) will show negligible Y1-mediated activity, leading to incomplete or misleading results regarding the endogenous peptide's function.

Cross-Species Translational Research in Rodent and Human Disease Models

Given the 100% sequence identity between human and rat NPY, this peptide is the ideal reagent for translational studies. Its binding profile to rat Y1 (pKi=7.7), Y2 (pKi=9.1), and Y5 (pKi=8.7) receptors is well-characterized and comparable to its human profile [3]. This consistency ensures that observations made in rodent models of obesity, anxiety, or neurodegeneration can be reliably extrapolated to human biology, a critical factor for pharmaceutical and academic research procurement.

Pharmacological Controls in Y4 Receptor Functional Assays

In assays designed to characterize the function of the Y4 receptor, Pancreatic Polypeptide (PP) serves as the primary agonist. However, NPY (human, rat) is the essential negative control due to its dramatically lower affinity for Y4 (Ki = 12 nM) compared to PP (Ki = 0.023 nM) [4]. This >500-fold difference in affinity allows researchers to attribute observed effects specifically to Y4 activation and rule out non-specific or off-target activity from other Y receptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for NPY (human, rat)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.